One primary application of 2-bromobiphenyl is as an intermediate in organic synthesis. Its reactive bromine atom allows it to participate in various substitution reactions, enabling the creation of more complex molecules. For instance, research describes its use in the synthesis of a novel trispirocyclic hydrocarbon, a specific type of organic molecule with unique structural features [1].
[1] Y. Zhang, S. Hu, Y. Liu, J. Huang, & X. Li, (2016). Facile synthesis of a novel trispirocyclic hydrocarbon with three 9-fluorene moieties around the core of truxene. RSC Advances, 6(103), 100222-100227.
2-Bromobiphenyl is an aromatic compound with the molecular formula C₁₂H₉Br and a molecular weight of approximately 233.11 g/mol. It appears as a colorless liquid at room temperature, with a melting point of 1.5-2 °C and a boiling point of 297-298 °C. The compound has a density of 1.352 g/mL at 25 °C and is known for its stability, although it is not compatible with strong oxidizing agents . The structure consists of two phenyl rings connected by a single bond, with a bromine atom substituted at the second position of one of the rings.
Several synthesis methods for 2-bromobiphenyl exist:
2-Bromobiphenyl is utilized in various applications:
Interaction studies involving 2-bromobiphenyl often focus on its reactivity with other chemical species rather than biological interactions. For example, it has been studied in the context of solid-phase microextraction to evaluate how effectively it can be extracted from different matrices . Additionally, its reactivity in palladium-catalyzed reactions highlights its role in forming new carbon-carbon bonds.
Several compounds share structural similarities with 2-bromobiphenyl:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Biphenyl | C₁₂H₁₀ | Parent compound without bromine |
4-Bromobiphenyl | C₁₂H₉Br | Bromine at the para position |
2,2'-Dibromobiphenyl | C₁₂H₈Br₂ | Two bromine atoms at both ortho positions |
Brominated Phenanthrene | C₁₂H₉Br | Derived from phenanthrene structures |
Uniqueness of 2-Bromobiphenyl: Unlike its analogs, 2-bromobiphenyl's unique position of bromination allows it to participate in specific reactions that are not possible for other similar compounds. Its applications as an intermediate in organic synthesis further distinguish it within this group.
Irritant;Environmental Hazard